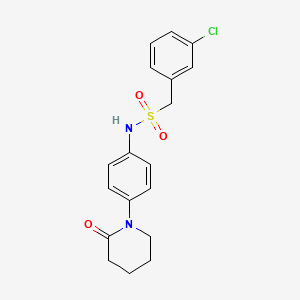

1-(3-chlorophenyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-chlorophenyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MLN4924 and is a selective inhibitor of NEDD8-activating enzyme (NAE).

Aplicaciones Científicas De Investigación

Structural Analysis and Supramolecular Assembly

A study focused on the structural analysis of nimesulidetriazole derivatives, closely related to the chemical structure , revealed insights into their supramolecular assembly. The research highlighted the impact of substitution on the crystal structures, intermolecular interactions, and the formation of various dimensional frameworks through hydrogen bonding and other interactions. This structural understanding is pivotal for the development of pharmaceutical compounds and materials science applications (Dey et al., 2015).

Synthesis and Chemical Reactivity

Another research avenue explored the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines through cyclisation reactions, demonstrating the chemical reactivity and potential for creating various sulfonamide derivatives with significant pharmaceutical relevance (Craig et al., 2000).

Microbial Reduction for Chiral Intermediates

Research on microbial cultures has shown their capability to catalyze the reduction of compounds similar to 1-(3-chlorophenyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)methanesulfonamide, producing chiral intermediates essential for synthesizing more complex molecules, such as beta-receptor antagonists (Patel et al., 1993).

Ring Expansion Reactions

Investigations into ring expansion reactions of related methanesulfonates have provided insights into the synthetic pathways that can be utilized to create novel organic compounds, showcasing the versatility of sulfonamide derivatives in organic synthesis (Harada et al., 1993).

Mecanismo De Acción

Target of Action

A structurally similar compound, apixaban, is known to inhibitblood coagulation factor Xa

Mode of Action

The exact mode of action of this compound is currently unknown. For the structurally similar compound apixaban, it binds to factor Xa, inhibiting its activity and thus preventing blood coagulation . If our compound has a similar target, it might also act as an inhibitor, but this is purely speculative at this point.

Biochemical Pathways

Without specific information on the target of this compound, it’s challenging to determine the exact biochemical pathways it affects. If it does indeed target factor Xa like apixaban, it would impact the coagulation cascade , a series of reactions that ultimately helps form a clot to prevent excessive bleeding .

Pharmacokinetics

The structurally similar compound apixaban has good oral bioavailability , suggesting that our compound might have similar properties

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information on its target and mode of action. If it acts similarly to apixaban, it could prevent the formation of blood clots by inhibiting factor Xa .

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c19-15-5-3-4-14(12-15)13-25(23,24)20-16-7-9-17(10-8-16)21-11-2-1-6-18(21)22/h3-5,7-10,12,20H,1-2,6,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYUGHPSZVPLAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430204.png)

![(E)-N-(2-bromophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B2430214.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2430219.png)

![Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2430222.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2430224.png)

![2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2430225.png)

![N-[(2-chlorophenyl)methyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2430227.png)